2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide
Description
Properties
Molecular Formula |
C19H21Cl2NO3S |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H21Cl2NO3S/c1-13-6-8-26-18(13)11-22(10-15-3-2-7-24-15)19(23)12-25-17-5-4-14(20)9-16(17)21/h4-6,8-9,15H,2-3,7,10-12H2,1H3 |
InChI Key |
FMMGXGUKNBHPDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(CC2CCCO2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Core Acetamide Formation
The acetamide backbone is typically constructed via nucleophilic substitution. For example, methyl chloroacetate reacts with 4-chlorophenol in the presence of a base (e.g., anhydrous potassium carbonate) and a polar aprotic solvent (e.g., N,N-dimethylformamide) at 50–90°C. This yields 2-(4-chlorophenoxy)methyl acetate , which is subsequently hydrolyzed and amidated.
Reaction Scheme (Adapted from CN101391969A):
Chlorination and Final Modification
The 4-chlorophenoxy intermediate undergoes further chlorination at the ortho position using sulfuryl chloride (SOCl) in formic acid at 30–60°C. This step achieves the 2,4-dichlorophenoxy configuration critical for biological activity.
Optimized Conditions:
| Parameter | Value Range | Impact on Yield |
|---|---|---|
| Temperature | 40–60°C | Maximizes selectivity |
| Molar Ratio (SOCl) | 1:1–1.2 | Prevents over-chlorination |
| Solvent | Formic acid | Dissolves intermediates |
Yield Data:
Purification and Characterization
Recrystallization Techniques
Crude products are purified via ethanol/water recrystallization, removing unreacted starting materials and inorganic salts.
Spectroscopic Validation
-
IR Spectroscopy : Key peaks include at 1664 cm and at 3317 cm.
-
H NMR : Signals at δ 7.40 ppm (aromatic protons), δ 4.45 ppm (–CH–), and δ 2.80 ppm (–CH).
Table 1: Spectral Data for Key Intermediates
| Compound | IR (cm) | H NMR (δ, ppm) |
|---|---|---|
| N-Methyl-2-(4-chlorophenoxy)acetamide | 1664 (C=O), 1249 (O–) | 7.40 (m, 1H), 4.45 (s, 2H) |
| Final Product | 1664 (C=O), 3317 (N–H) | 7.20 (m, 2H), 2.80 (d, 3H) |
Industrial Scalability and Cost Considerations
The patent CN101391969A highlights strategies for large-scale production:
-
Use of low-toxicity solvents (e.g., ethanol, formic acid).
-
Recycling of N,N-dimethylformamide (DMF) to reduce costs.
-
Batch processing with reaction times under 8 hours.
Table 2: Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Role in Synthesis |
|---|---|---|
| 4-Chlorophenol | 120–150 | Phenoxy group precursor |
| Sulfuryl chloride | 200–250 | Chlorinating agent |
| (3-Methylthiophen-2-yl)methyl bromide | 800–1,000 | Alkylation agent |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for alkylation steps. Preliminary studies show 20–30% time reduction with comparable yields.
Enzymatic Catalysis
Lipases (e.g., Candida antarctica) catalyze amide bond formation under mild conditions, though yields remain suboptimal (40–50%).
Applications and Derivative Synthesis
The compound’s dichlorophenoxy and thiophene groups make it a candidate for:
-
Herbicides : Mimics auxin-like activity in plants.
-
Pharmaceuticals : Potential kinase inhibition due to acetamide-thiophene interactions.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the thiophene ring.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Dechlorinated derivatives or modified thiophene rings.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Thioureido and Aryl Substituents
Compounds 7d–7h () share the 2-(2,4-dichlorophenoxy)acetamide core but incorporate thioureido-aryl substituents. For example:
- 7d: N-(1-(3-(4-Acetamidophenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamide
- 7h: 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido)ethyl)acetamide
| Compound | Yield (%) | Melting Point (°C) | Rf Value | Key Substituent |
|---|---|---|---|---|
| 7d | 58 | 171–173 | 0.28 | 4-Acetamidophenyl |
| 7h | 64 | 205–207 | 0.69 | Naphthalen-1-yl |
These derivatives exhibit moderate to good yields (58–72%) and variable melting points, influenced by the bulkiness of the aryl group.
Fluorophenyl Derivatives with Cyclic and Hydrophilic Groups
Compounds 27i–27m () feature fluorophenyl and heterocyclic substituents:
- 27i: N-[Cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide
- 27m: N-[Cyano(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide
| Compound | Yield (%) | Melting Point (°C) | Rf Value | Key Substituent |
|---|---|---|---|---|
| 27i | 52 | 109–110 | 0.44 | Cyclopropyl |
| 27m | 76 | 112–116 | 0.70 | Cyano |
The cyano group in 27m contributes to higher yield (76%) and solubility, while the cyclopropyl group in 27i reduces steric hindrance. These modifications highlight the role of electronic and steric effects in optimizing pharmacokinetic properties .
Piperazine and Quinazolinone Hybrids
Compounds 8c–8e and 9a–9b () integrate piperazine and quinazolinone moieties:
- 8d: 2-(4-(2-Chlorophenyl)piperazin-1-yl)-N-(2-((2,4-dichlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)acetamide
- 9a: 3-((4-(2-Chlorophenyl)piperazin-1-yl)methylamino)-2-(phenoxymethyl)quinazolin-4(3H)-one
| Compound | Yield (%) | Melting Point (°C) | Key Feature |
|---|---|---|---|
| 8d | 57 | 188–189 | Piperazine + quinazolinone |
| 9a | – | – | Piperazine + methylamino |
The quinazolinone core may confer kinase inhibitory activity, diverging from the anti-inflammatory focus of dichlorophenoxy derivatives .
Q & A
Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide, and how can reaction conditions be controlled to maximize yield?
The synthesis of this compound involves multi-step organic reactions, typically starting with nucleophilic substitutions and alkylation. Key steps include:
- Step 1 : Formation of the phenoxyacetamide backbone via coupling 2,4-dichlorophenol with chloroacetyl chloride under basic conditions (e.g., NaOH in dichloromethane) .
- Step 2 : Dual alkylation of the acetamide nitrogen using 3-methylthiophen-2-ylmethyl and tetrahydrofuran-2-ylmethyl halides. Catalysts like triethylamine or 4-dimethylaminopyridine (DMAP) improve regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product (>95%) .
Table 1 : Example Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NaOH, CH₂Cl₂, 0–5°C | 65–75 |
| 2 | K₂CO₃, DMF, 80°C | 50–60 |
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
Routine analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene methyl at δ 2.3–2.5 ppm, tetrahydrofuran protons as multiplets between δ 1.6–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~463–465 Da) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O-C ether stretch) .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
Initial screens focus on:
- Enzyme Inhibition : Assays targeting kinases, cytochrome P450 isoforms, or acetylcholinesterase (IC₅₀ determination via fluorometric/colorimetric methods) .
- Antimicrobial Activity : Broth microdilution (MIC/MBC against Gram+/Gram– bacteria, fungi) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for target modulation?
- Substituent Variation : Synthesize analogs with modified thiophene (e.g., 5-methyl to 5-ethyl), tetrahydrofuran (e.g., 3-methyl vs. 2-methyl), or phenoxy groups (e.g., 2,4-dichloro to 3,5-dichloro) .
- Bioisosteric Replacement : Replace the tetrahydrofuran ring with oxetane or pyrrolidine to assess steric/electronic effects .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding affinities to targets like G-protein-coupled receptors .
Q. What strategies are effective in resolving contradictory data between in vitro potency and in vivo efficacy?
- Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of tetrahydrofuran) .
- Bioavailability Enhancement : Formulate as nanoparticles (e.g., PLGA encapsulation) or prodrugs (e.g., esterification of acetamide) to improve solubility .
- Pharmacokinetic Profiling : Measure plasma half-life (t½), Cmax, and AUC via LC-MS/MS after oral/intravenous administration in rodents .
Q. How can computational modeling guide the identification of biological targets for this compound?
- Molecular Dynamics (MD) Simulations : Simulate binding to kinase ATP pockets (e.g., EGFR, VEGFR) to predict inhibition mechanisms .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial/anticancer activity .
- Druggability Assessment : Use tools like SwissADME to evaluate Lipinski’s rule compliance and blood-brain barrier permeability .
Q. What experimental approaches are recommended for studying metabolite formation and toxicity?
- Metabolite Profiling : Incubate with hepatocytes and analyze via UPLC-QTOF-MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells to assess mutagenic potential .
- Ecotoxicology : Evaluate aquatic toxicity (e.g., Daphnia magna LC₅₀) to address environmental persistence concerns .
Table 2 : Key Research Tools and Their Applications
| Tool/Technique | Application Example | Evidence Reference |
|---|---|---|
| HRMS | Confirm molecular weight and purity | |
| MD Simulations | Target binding mode prediction | |
| LC-MS/MS | Pharmacokinetic parameter quantification | |
| SwissADME | Druggability and bioavailability screening |
Q. How can crystallographic studies elucidate the compound’s 3D conformation and intermolecular interactions?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: chloroform/hexane) to determine bond angles, torsion angles, and hydrogen-bonding networks .
- Hirshfeld Surface Analysis : Quantify interactions (e.g., C-H···O, π-π stacking) influencing crystal packing and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
